1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. One common method involves the use of methyl iodide and potassium carbonate in dimethylformamide (DMF) to methylate the intermediate compound . Another method includes refluxing the intermediate with hydrazine hydrate in ethanol to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.
Scientific Research Applications
1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise as a lead compound for developing new antimicrobial agents.
Industry: It is used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of xanthine to uric acid . This inhibition is crucial for treating conditions like gout and hyperuricemia.
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its selective inhibition of matrix metalloproteinase 13 (MMP 13).
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds are also xanthine oxidase inhibitors with significant biological activity.
Uniqueness: 1,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit xanthine oxidase with high specificity makes it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,2-dimethyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-9-4-6(3-8)7(11)10(5)2/h4H,1-2H3 |
InChI Key |
UOUKUVITWQGVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1C)C#N |
Origin of Product |
United States |
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